4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid
CAS No.:
Cat. No.: VC15988697
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O3 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |
| Standard InChI Key | BFPJROWRAOXDIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid, reflects its fused bicyclic system: a furan ring (oxygen-containing five-membered heterocycle) condensed with a pyrimidine ring (six-membered ring with two nitrogen atoms). The amino group at position 4 and the carboxylic acid at position 7 introduce both basic and acidic functional groups, enabling diverse chemical modifications.
Table 1: Key Molecular Properties of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid |
| Canonical SMILES | C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O |
| InChI Key | BFPJROWRAOXDIS-UHFFFAOYSA-N |
The presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyrimidine nitrogens, furan oxygen) suggests moderate solubility in polar solvents, though experimental logP data are unavailable.
Research Gaps and Future Directions
Despite its promising scaffold, 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid remains understudied. Critical research priorities include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and carboxylic acid groups to optimize pharmacokinetic properties.
-
Target Identification: High-throughput screening against kinase panels or microbial proteomes.
-
In Vivo Efficacy Testing: Evaluation in rodent models of cancer or infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume